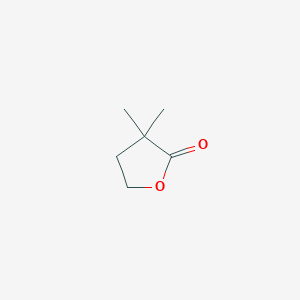

α,α-二甲基-γ-丁内酯

描述

Synthesis Analysis

The synthesis of alpha,alpha-Dimethyl-gamma-butyrolactone involves various strategies, including the utilization of alpha-(X-substituted-methyl)-gamma,gamma-dimethyl-gamma-butyrolactones and alpha-(2-X-substituted-ethyl)-gamma,gamma-dimethyl-gamma-butyrolactones, where X represents a leaving group. These compounds undergo electrophilic reactions towards n-butylamine, indicating a two-stage elimination--Michael addition sequence, leading to the formation of alpha-methylene-gamma,gamma-dimethyl-gamma-butyrolactone, which further reacts with n-butylamine to yield specific substituted butyrolactones (Franot et al., 1994). Additionally, strategies for synthesizing alpha-methylene-gamma-butyrolactones starting from 4,4-dimethyldihydrofuran-2,3-dione have been described, with significant variation in antiproliferative properties against human tumor cell lines (Cateni et al., 2006).

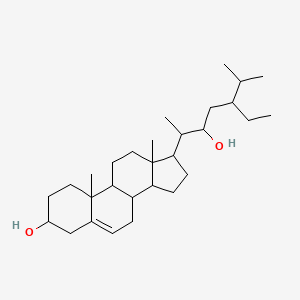

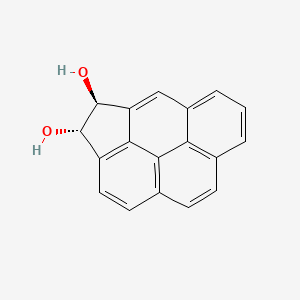

Molecular Structure Analysis

The molecular structure and stereochemical aspects of alpha,alpha-Dimethyl-gamma-butyrolactone derivatives play a critical role in their reactivity and biological properties. For instance, the synthesis and characterization of various alpha-substituted gamma-butyrolactones have demonstrated the importance of molecular configuration on anticonvulsant actions, indicating the presence of a spectrum of activity similar to known anticonvulsants (Klunk et al., 1982).

Chemical Reactions and Properties

Alpha,alpha-Dimethyl-gamma-butyrolactone undergoes a range of chemical reactions, highlighting its electrophilic nature and capability to act as a Michael acceptor. This reactivity is pivotal for its contact allergenic potential, where electrophilic attack on nucleophilic sites on skin proteins leads to skin sensitization (Franot et al., 1994). Moreover, the synthesis of alpha-methylene-gamma-butyrolactones from different starting materials showcases the versatility of this compound in undergoing various synthetic transformations (Cateni et al., 2006).

Physical Properties Analysis

The volatility and dimerization behavior of gamma-butyrolactone derivatives, including alpha,alpha-Dimethyl-gamma-butyrolactone, have been studied, revealing the impact of molecular structure on these physical properties. The low volatility of cyclic esters like gamma-butyrolactone, compared to their open-chain analogs, is attributed to specific molecular interactions at the dimer level, which are enhanced at low temperatures (Hesse & Suhm, 2009).

Chemical Properties Analysis

The chemical behavior of alpha,alpha-Dimethyl-gamma-butyrolactone is characterized by its electrophilic nature and reactivity towards nucleophiles, making it a key moiety in various synthetic and biological contexts. Its role as a Michael acceptor is crucial in understanding its contact allergenic potential, while its synthesis from different precursors highlights the chemical versatility and potential for diverse chemical transformations (Franot et al., 1994); (Cateni et al., 2006).

科学研究应用

神经保护作用

γ-丁内酯结构单元,包括α,α-二甲基-γ-丁内酯,存在于具有显著药理活性的不同天然产物中 。 据发现它具有神经保护作用。 在一项研究中,合成了 γ-丁内酯和 δ-戊内酯衍生物,其中富马酸酯部分被强制进入内酯环。 目的是在限制副作用和增强生物利用度的同时保持富马酸酯的抗炎活性 。 与富马酸二甲酯相比,合成的衍生物在人神经母细胞瘤 SH-SY5Y 细胞系中显示出较低的细胞毒性和更高的神经保护特性 。

抗炎特性

γ-丁内酯和 δ-戊内酯环,包括α,α-二甲基-γ-丁内酯,是多种天然产物的特征,如类固醇、倍半萜内酯、大环抗生素和生物碱 。 这些化合物已被发现具有抗炎特性 。 这种生物学特征广泛应用于医药、食品工业、农业和化妆品领域 。

安全和危害

Alpha,alpha-Dimethyl-gamma-butyrolactone is a combustible liquid . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

未来方向

作用机制

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets. For alpha,alpha-Dimethyl-gamma-butyrolactone, it is recommended to store it at room temperature, preferably in a cool and dark place .

属性

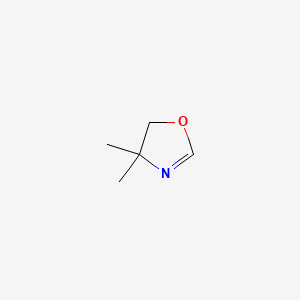

IUPAC Name |

3,3-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVAIJPDWVTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190584 | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3709-08-8 | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3709-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha-dimethyl-gamma-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-4-butyrolactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MQY4D3RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)